An In-depth Technical Guide to 3-Dehydroxy Chlorthalidone-D4
An In-depth Technical Guide to 3-Dehydroxy Chlorthalidone-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroxy Chlorthalidone-D4 is the deuterated analog of 3-Dehydroxy Chlorthalidone, a known metabolite of the diuretic and antihypertensive agent, Chlorthalidone.[1] As a stable isotope-labeled internal standard, it serves as a critical tool in analytical chemistry, particularly in pharmacokinetic and bioanalytical studies involving Chlorthalidone. Its near-identical chemical and physical properties to the unlabeled analyte, with the key difference being a higher mass, allow for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[2]
The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled metabolite during analysis. This ensures high specificity and sensitivity, which are paramount in regulatory submissions and clinical trial sample analysis. This guide provides a comprehensive overview of the technical details, experimental protocols, and underlying principles related to the use of 3-Dehydroxy Chlorthalidone-D4.
Chemical and Physical Properties
The fundamental characteristics of 3-Dehydroxy Chlorthalidone-D4 are summarized below. This data is essential for method development, solution preparation, and accurate quantification.
| Property | Value | Reference |
| Synonyms | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4, 3-Deoxy Chlorthalidone-d4 | [1] |
| Molecular Formula | C₁₄D₄H₇ClN₂O₃S | [1] |
| Molecular Weight | 326.791 g/mol | [1] |
| CAS Number (Unlabeled) | 82875-49-8 | [1][3] |
| Appearance | White Solid | [4] |
| Purity (by HPLC) | 99.3% | [4] |
| Isotopic Enrichment (atom %D) | >98% | [4] |
| Storage Conditions | Store at 2-8°C in a well-closed container. | [5] |
Synthesis
Biotransformation using specific microorganisms or enzymes can also be employed to produce deuterated metabolites from a deuterated parent drug.[6] The synthesis of deuterated compounds is a specialized field, and 3-Dehydroxy Chlorthalidone-D4 is typically procured from commercial suppliers specializing in stable isotope-labeled compounds.
Below is a conceptual workflow for the potential synthesis of deuterated metabolites.
Caption: Conceptual workflow for the synthesis of deuterated metabolites.
Mechanism of Action of the Parent Compound: Chlorthalidone
To understand the context of 3-Dehydroxy Chlorthalidone-D4's application, it is crucial to comprehend the mechanism of action of its parent drug, Chlorthalidone. Chlorthalidone is a thiazide-like diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney.[1][7] It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[7][8] This leads to an increase in the excretion of sodium, chloride, and water, resulting in a diuretic effect that lowers blood volume and, consequently, blood pressure.[1][7]
The following diagram illustrates the mechanism of action of Chlorthalidone at the cellular level.
Caption: Chlorthalidone inhibits the Na+/Cl- symporter in the distal convoluted tubule.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
3-Dehydroxy Chlorthalidone-D4 is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Chlorthalidone and its metabolites in biological samples. The following provides a generalized experimental protocol.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting small molecules from plasma or serum.
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To 100 µL of plasma/serum sample, add a known concentration of 3-Dehydroxy Chlorthalidone-D4 solution.
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Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical starting conditions that may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent) |
| MRM Transition (Analyte) | To be determined by direct infusion of the unlabeled analyte standard. |
| MRM Transition (Internal Standard) | To be determined by direct infusion of 3-Dehydroxy Chlorthalidone-D4. The precursor ion will be approximately 4 Da higher than the unlabeled analyte. |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V (for negative mode) |
The following diagram outlines the general workflow for a bioanalytical method using a deuterated internal standard.
Caption: General workflow for bioanalytical sample analysis using a deuterated internal standard.
Data Presentation and Interpretation
The use of a stable isotope-labeled internal standard like 3-Dehydroxy Chlorthalidone-D4 significantly improves the accuracy and precision of quantification. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. This normalization corrects for variability in sample preparation, injection volume, and matrix effects.
Conclusion
3-Dehydroxy Chlorthalidone-D4 is an indispensable tool for researchers and drug development professionals engaged in the study of Chlorthalidone. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data that is essential for pharmacokinetic assessments and regulatory compliance. The information and protocols provided in this guide serve as a foundational resource for the effective implementation of 3-Dehydroxy Chlorthalidone-D4 in a laboratory setting.
References
- 1. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. esschemco.com [esschemco.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
